(S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid is a derivative of L-lysine, a naturally occurring amino acid. [] It serves as a valuable building block in peptide synthesis, particularly in the construction of complex peptides and peptidomimetics. [] The molecule features a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and a urea moiety at the epsilon-amino group of lysine. [] This protection strategy allows for selective deprotection and modification of different amino groups during peptide synthesis.
Synthesis Analysis
Step 1: Protection of L-lysine. The alpha-amino group of L-lysine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in the presence of a base like triethylamine. []
Step 2: Urea formation. The epsilon-amino group of the Boc-protected L-lysine is reacted with a suitable urea reagent, such as potassium cyanate, to form the urea moiety. []
Step 3: Deprotection and purification. The desired product, (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid, is obtained after appropriate deprotection steps and purification, typically via chromatography or crystallization. []
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid is primarily defined by its role as a building block in peptide synthesis. [] Its utility stems from the strategic placement of protecting groups, allowing for controlled and selective modification of the lysine residue. [] By incorporating this modified amino acid, researchers can introduce unique structural features and properties into their target peptides.
Physical and Chemical Properties Analysis
Chirality: Exists as a single enantiomer (S-configuration) due to its derivation from L-lysine. []
Applications
Building block for peptidomimetics: The incorporation of this modified lysine residue allows for the development of peptidomimetics, which are molecules that mimic the structure and function of natural peptides. [] These peptidomimetics can offer enhanced stability, improved bioavailability, and altered pharmacological properties.
Development of modified peptides: Researchers can utilize (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid to modify existing peptides by replacing lysine residues. [] This modification can be used to study structure-activity relationships, improve peptide stability, or introduce new functionalities.
Compound Description: N-(1-amino-2-(S)-propyl)-5-oxo-2-(S)-tetrahydrofurancarboxy-amide hydrochloride is a chiral monomer that serves as a precursor to AABB-type stereoregular polyamides [ [] ]. Its synthesis utilizes derivatives of L-glutamic acid and L-alanine.
Relevance: This compound highlights the use of amino acids like L-glutamic acid as building blocks in synthesis. While (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid also utilizes an amino acid (L-lysine) as a starting material, this related compound demonstrates the broader application of amino acid derivatives in the construction of complex molecules with specific stereochemistry.
Compound Description: Both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate (Bbdmoic) are prepared from L-alanine and serve as chiral auxiliaries in various asymmetric syntheses [ [] ]. Bbdmoic can be used for the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid and dimethyl trans-cyclopentane-1,2-dicarboxylate, amongst other compounds. Bbdmoic derivatives have also been utilized for stereoselective alkylations and Michael additions.
Relevance: This compound exemplifies the use of chiral auxiliaries derived from amino acids like L-alanine. While (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid utilizes a different amino acid (L-lysine) and does not involve chiral auxiliaries, the Bbdmoic example showcases how amino acids can be incorporated into chiral building blocks to control stereochemistry in complex molecule synthesis.
L-2-amino-4-methylphosphinobutyryl-alanyl-alanyl-alanine (L-phosphinothricyl-alanyl-alanine) and L-(N5-phosphono)methionine-S-sulfoximinyl-alanyl-alanine
Compound Description: These two tripeptide antibiotics are inhibitors of glutamine synthetase and are transported into Escherichia coli K 12 cells via the oligopeptide transport system [ [] ]. The transport process was studied using oligopeptide-transport-deficient mutants and antagonism tests with various peptides.
Relevance: These compounds are relevant due to their peptide nature and their biological activity as enzyme inhibitors. (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid, while not an antibiotic, shares structural similarities with these tripeptides, possessing a peptide backbone and modifications at the side chains. The study of these tripeptides offers insights into potential biological activities and transport mechanisms that could be applicable to other modified peptides.
(S)-2-amino-3-(2-bromoacetamido)propionic acid hydrobromide, (S)-2-amino-3-(2,2-dichloroacetamido)propionic acid and ethyl N-[(S)-2-amino-2-carboxyethyl]fumarate
Compound Description: These compounds are electrophilic amide analogues of (S)-2,3-diaminopropionic acid (DAP) [ [] ]. They were synthesized as potential inhibitors of L-asparagine synthetase (ASase) and tested for their ability to increase the lifespan of mice infected with B16 melanoma, but showed limited efficacy.
Compound Description: These are cyclic carbonates derived from L-serine and L-threonine, used as monomers in anionic ring-opening polymerization to produce polycarbonates [ [] ]. Their polymerization behavior was studied using different initiators and polymerization conditions.
Relevance: These compounds emphasize the use of cyclic carbonates derived from amino acids for polymerization. While (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid is not a cyclic carbonate and is not used for polymerization, these examples demonstrate the versatility of amino acid derivatives as building blocks for various synthetic applications.
Prosomatostatin
Compound Description: Prosomatostatin is a 28-residue peptide and a putative precursor of somatostatin. Synthesized by solid-phase methodology, it showed strong suppression of insulin, glucagon, and growth hormone levels in rats, with higher activity in the pancreas than in the pituitary [ [] ].
Relevance: While not directly structurally related to (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid, Prosomatostatin highlights the use of solid-phase peptide synthesis for producing biologically active peptides. Both compounds share the peptide backbone as a key structural feature.
Thalidomide
Compound Description: Thalidomide (N-phthalimidogluatarimide) is a drug initially used as a sedative-hypnotic, but later found to be teratogenic. Recent studies focus on its potential for treating diseases like leprosy, AIDS, and cancer [ [] ]. Various synthetic approaches have been explored for its preparation.
Relevance: Although not directly structurally related to (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid, Thalidomide demonstrates the diverse range of applications for modified amino acid derivatives, extending beyond peptides and into the realm of pharmaceuticals. This example underscores the broader significance of modifying and manipulating amino acid structures for various purposes.
Compound Description: N-[(5-methyl-2-thienyl)methylidene]-L-methionyl]histamine is a chiral, polydentate cation binder synthesized from L-methionine, histamine, and 5-methyl-2-thiophenecarbaldehyde [ [] ]. Its synthesis demonstrates the use of L-methionine as a building block, highlighting the incorporation of sulfur-containing amino acids in the construction of complex molecules.
Relevance: While the target compound (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid utilizes a different amino acid (L-lysine), both share the commonality of incorporating an amino acid as a key structural motif. This example further reinforces the versatility of amino acid-derived structures in synthetic chemistry.
Compound Description: These are a series of compounds synthesized by coupling 4-[2'-(5'-nitro)imidazolyl]benzoic acid with N-methylated amino acids and peptides [ [] ]. They were evaluated for anthelmintic activity.
Relevance: While the target compound, (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid, is not directly related to these derivatives, the study of these 4-[2'-(5'-nitro)imidazolyl] benzoyl (N-methyl) amino acid derivatives showcases the incorporation of heterocyclic moieties with amino acids to generate bioactive compounds. This example demonstrates the vast possibilities of utilizing amino acid building blocks for diverse medicinal chemistry applications.
Compound Description: (R,S(S))-(2-tert-butoxycarbonylamino-2-methoxycarbonyl-ethylsulfinyl)ethene is the methyl ester of Boc-protected nor-alliin, synthesized from N-(tert-butoxycarbonyl)-L-cysteine methyl ester through the generation of a transient sulfenic acid intermediate [ [] ]. This compound exemplifies the use of L-cysteine as a starting material for synthesizing sulfoxides containing biologically active residues.
Relevance: While (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid is derived from L-lysine, this related compound demonstrates the broader utility of amino acids, particularly L-cysteine, as building blocks for generating diverse molecules with potential biological activity.
Compound Description: This series of pseudotetrapeptides incorporates diastereoisomeric 5-amino-2-benzyl-4-hydroxy-6-phenylhexanoic acids and various dipeptides (H-Xaa-Phe-NH2, where Xaa = Gln, Glu(OBzl), or Ile) [ [] ]. These compounds were tested for inhibition of aspartic proteinases from Candida albicans and C. tropicalis but showed low inhibitory activity.
Relevance: Although not directly structurally related to (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid, these pseudotetrapeptides showcase the design and synthesis of modified peptides for potential enzyme inhibition. Both compounds involve the incorporation of specific structural modifications within a peptide framework to achieve desired biological effects.
Compound Description: (S)-(-)-1-[(9-fluorenylmethoxycarbonyl)amino-5-carboxypentyl]-3-hydroxypyridinium trifluoroacetate is a chiral building block synthesized from (S)-(-)-methyl 2-[(tert-butoxycarbonyl)amino]-6-hydroxypentanoate, a derivative of N-a-tert-Boc-lysine [ [] ]. This compound is relevant for the synthesis of peptides containing collagen using solid-phase technology.
Relevance: This compound highlights the use of L-lysine derivatives for synthesizing specialized building blocks for peptide synthesis. Notably, the target compound, (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid, is also derived from L-lysine, emphasizing the shared starting material and the potential for generating diverse structures from this amino acid.
t-Boc(Sar)n OMe Oligomers
Compound Description: This series of monodisperse, N- and C-protected sarcosine (N-methylglycine) peptides (where t-Boc is tert-butoxycarbonyl, OMe denotes the methyl ester, and n = 1–5) was studied using high-resolution proton NMR to investigate their conformational preferences [ [] ]. Unlike L-proline oligomers, these sarcosine oligomers showed no tendency to assume a regular structure as the chain length increased, indicating random conformation.
Relevance: While not directly structurally related to (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid, these oligomers exemplify the study of peptide conformational behavior using NMR techniques. Both compounds share the fundamental peptide backbone as a structural element, and the analysis of these sarcosine peptides provides insights into the conformational properties of peptides in general.
Nα,Nim-Bis(tert-butyloxycarbonyl)histidine and Nα-2-(p-biphenylyl)isopropyloxycarbonyl-Nim-tert-butyloxycarbonylhistidine
Compound Description: These protected histidine derivatives were used in solid-phase peptide synthesis to prepare the heptapeptide alanylhistidylarginylleucylhistidylglutaminylleucine, a fragment of human growth hormone [ [] ].
Relevance: While (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid is derived from L-lysine and not histidine, these compounds highlight the use of protected amino acids in solid-phase peptide synthesis, a technique commonly employed for synthesizing peptides like the target compound.
1,2-Diacyl-sn-glycerophosphatidylserine
Compound Description: A chemical method was developed to synthesize 1,2-diacyl-sn-glycerophosphatidylserine (PS) from egg phosphatidylcholine (PC) using a phosphite-triester approach [ [] ]. The resulting PS had the same fatty acid composition in the sn-1 and sn-2 glycerol positions as the starting PC.
Relevance: While (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid is an amino acid derivative and not a phospholipid, this compound highlights the use of protecting groups and chemical modification strategies in organic synthesis. Both compounds involve strategic modifications to achieve a desired product with specific properties.
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-((fluorosulfonyl)oxy)phenyl)propanoate, Methyl (S)-2-((tert-butoxycarbonyl)amino)-2-(4-((fluorosulfonyl)oxy)phenyl)acetate, and Methyl (S)-2-((tert-butoxycarbonyl)phenyl)propanoate
Compound Description: These compounds represent non-natural amino acids synthesized with the goal of incorporating weakly electrophilic warheads, potentially targeting specific lysine residues within proteins [ [] ]. The synthetic pathways involved esterification, N-Boc protection, and sulfonation using sulfuryl fluoride or a palladium-catalyzed system.
Relevance: These non-natural amino acids are structurally related to (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid due to the shared presence of the tert-butoxycarbonyl (Boc) protecting group and their amino acid-derived structures. Furthermore, they highlight the concept of targeting lysine residues, the same amino acid from which the target compound is derived, for potential covalent inhibition of protein-protein interactions.
Optically active N-protected 3-aminopyrrolidine and N-protected 3-aminopiperidine and their corresponding ketones
Compound Description: These compounds are optically active, protected cyclic amines and their corresponding ketone derivatives. They can be obtained through optical resolution of racemic amine mixtures using a bacterial omega-transaminase [ [] ].
Relevance: While not directly structurally related to (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid, these compounds highlight the use of protecting groups, optical resolution techniques, and enzymatic methods in organic synthesis. Both compounds showcase the manipulation of chiral centers and the importance of stereochemistry in biological systems.
Compound Description: This 11-amino acid peptide incorporates both α-amino acids and two consecutive β-amino acid residues, β3-homovaline (βVal) and β3-homophenylalanine (βPhe) [ [] ]. Crystal structure analysis and NMR studies demonstrated that the peptide adopts a continuous helical conformation, accommodating the ββ segment with expanded hydrogen-bonded rings.
Relevance: While (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid is not a helical peptide, the study of this hybrid peptide offers insights into the conformational behavior and structural possibilities of modified peptides, particularly those incorporating non-standard amino acids. Both compounds represent the use of amino acid building blocks to create more complex structures with potential biological relevance.
Boc-Bip-Xaa-OMe and Boc-Xaa-Bip-OMe Dipeptides
Compound Description: These series of dipeptides utilize the conformationally labile, Cα-tetrasubstituted α-amino acid residue Bip (2',1':1,2;1'',2'':3,4-dibenzcyclohepta-1,3-diene-6-amino-6-carboxylic acid) [ [, ] ]. Studies on these peptides investigated the induction of axial chirality in the biphenyl core of the Bip residue depending on the position and chirality of the adjacent amino acid (Xaa*).
Relevance: These peptides exemplify the exploration of conformational properties and chiral induction in peptide systems. Although structurally different from (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid, they highlight the importance of stereochemistry and conformational flexibility in peptide design and biological activity. ,
Dipeptide-Analogue Ligands for Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
Compound Description: A library of dipeptide-analogue ligands was designed combining tert-butoxycarbonyl (N-Boc)-protected α-amino acids and chiral vicinal amino alcohols [ [] ]. These ligands, in complex with ruthenium, were screened as catalysts for the enantioselective reduction of ketones via transfer hydrogenation.
Relevance: While (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid is not a ligand for metal catalysis, this study highlights the use of amino acid-derived structures for constructing chiral ligands. The shared use of Boc-protected amino acids underscores the versatility of these building blocks in both organic synthesis and coordination chemistry.
Compound Description: A set of β-amino acids carrying crown ether receptors on their side chains, (S)-β3-HDOPA(crown ether) (HDOPA: homo-3,4-dihydroxyphenylalanine), was prepared [ [] ]. These crowned β-amino acids were incorporated into hexapeptides along with (1S,2S)-ACHC (2-aminocyclohexanecarboxylic acid) to study their conformational behavior, revealing a 314-helix conformation.
Relevance: These hexapeptides are structurally similar to (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid as they are both modified peptides. The incorporation of crown ether moieties showcases the potential for introducing functional groups for specific molecular recognition or interactions, a concept relevant to understanding potential applications of the target compound as well.
Spherical Polylysine Oligosaccharide Dendrimers with C6 Methylene Spacer
Compound Description: New generations of spherical polylysine glycodendrimers with cellobiose units at the terminal were synthesized using 1,4-diaminobutane as the starting compound and N,N-bis(tert-butoxycarbonyl)-L-lysine (di-boc-lysine) for condensation reactions [ [] ]. These dendrimers aimed to study the effects of oligosaccharide presentation on biological interactions.
Relevance: Although structurally distinct from (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid, these dendrimers are synthesized using a lysine derivative, highlighting the shared building block. This further emphasizes the potential of lysine as a starting material for generating diverse structures with varying complexity and functionalities.
Pd(II) Complexes of Low-Rim Amino Acid Substituted Calix[4]arenes
Compound Description: This research focused on the synthesis and characterization of Pd(II) complexes with calix[4]arenes substituted at the lower rim with amino acid derivatives, including methionine and glycine derivatives protected with tert-butoxycarbonyl (BOC) groups [ [] ]. Electrospray mass spectrometry was utilized to analyze the complex formation and the effects of BOC group removal on complexation.
Relevance: While not directly structurally related to (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid, this study showcases the use of Boc-protected amino acid derivatives in coordination chemistry. The use of the Boc protecting group in both cases highlights a common strategy for manipulating and controlling the reactivity of amino acids during synthesis.
Compound Description: (3-(phenanthren-9-yl)-4,5-dihydroisoxazol-5-yl)methyl (tert-butoxycarbonyl)-L-alaninate is synthesized through a 1,3-dipolar cycloaddition reaction between a stable phenanthrenenitrile oxide and an N-Boc-protected (S)-alanine allyl ester [ [] ]. This reaction exemplifies the use of a protected amino acid derivative in a cycloaddition reaction to form a more complex heterocyclic structure.
Relevance: This compound shares the structural feature of a Boc-protected amino acid derivative with the target compound, (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid. The use of a protected alanine derivative highlights the broader application of Boc-protected amino acids in diverse organic reactions, including cycloadditions, for constructing structurally complex molecules.
S-(Carboxymethyl)cysteine Analogue of (L-2-Amino-6-adipyl)-L-cysteinyl-D-valine
Compound Description: A new tripeptide dimer, bis[(L-cysteine-S-acetyl)-L-hemicystinyl(S2S2)-D-valine], was synthesized for use in the study of isopenicillin-N synthetase [ [] ]. After reduction of the disulfide bond, the free tripeptide Cys(CH2CO-Cys-D-Val) was used as a substrate for the enzyme, leading to the formation of 6-[2-((D-2-amino-2-carboxyethyl)thio)acetamido]penicillanic acid.
Relevance: While not directly structurally related to (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid, this tripeptide highlights the importance of peptides and modified amino acid derivatives in biochemical studies, particularly as enzyme substrates or inhibitors. Both compounds involve modifications to amino acids to create structures with specific functions or biological activity.
Amino Acid and Glutathione N-Conjugates of Toosendanin
Compound Description: This study investigated the bioactivation and metabolic profile of Toosendanin (TSN), a hepatotoxic triterpenoid [ [] ]. The research focused on the formation of N-conjugates of TSN with various amino acids and glutathione (GSH) through the bioactivation of its furan ring, primarily mediated by CYP3A4.
Relevance: While not directly structurally related to (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid, this study emphasizes the reactivity of amino acids and their role in detoxification mechanisms. Both compounds highlight the importance of understanding the chemical and biological properties of modified amino acids.
O-acyl-L-serine and S-acyl-L-cysteine Derivatives
Compound Description: A novel method was developed for synthesizing O-acyl-L-serine and S-acyl-L-cysteine derivatives by condensing dicarboxylic acids with protected L-serine and L-cysteine [ [] ]. This method involved protecting the amino and carboxyl groups of the amino acids and then coupling them with activated dicarboxylic acid derivatives, such as succinic monoester and oxalyl monoester.
Relevance: While (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid is derived from L-lysine, this study showcases the broader concept of acylating amino acid derivatives to create modified structures with potential biological activity. Both compounds involve the manipulation of amino acid side chains to introduce new functionalities.
[B10-Aspartic acid]insulin(human)
Compound Description: [B10-Aspartic acid]insulin(human), a superactive insulin analogue, was synthesized based on a genetic mutation found in a case of familial hyperproinsulinemia [ [] ]. This analogue displayed significantly higher binding affinity to insulin receptors and potency in lipogenesis assays compared to natural insulin.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Boc-Lys(Ac)-AMC is a fluorescent substrate for histone deacetylases (HDACs). Following deacetylation by an HDAC, Boc-Lys-AMC is cleaved by trypsin and 7-amino-4-methylcoumarin (AMC) is released and its fluorescence can be used to quantify HDAC activity. AMC displays excitation/emission maxima of 340-360/440-460 nm, respectively.